molecular formula C13H9Cl2N3O3 B2694099 N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea CAS No. 304453-52-9

N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea

Cat. No.: B2694099
CAS No.: 304453-52-9
M. Wt: 326.13
InChI Key: BVHYZWAMYFVJFH-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrophenyl)-N’-(4-chlorophenyl)urea is a synthetic organic compound characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, along with a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitrophenyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 4-chloro-3-nitroaniline with 4-chlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitrophenyl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydroxide, ethanol, various nucleophiles.

Major Products Formed

    Reduction: Formation of N-(4-Amino-3-chlorophenyl)-N’-(4-chlorophenyl)urea.

    Substitution: Formation of derivatives where the chloro groups are replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitrophenyl)-N’-(4-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and nitro groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-(4-nitrophenyl)urea
  • N-(3-Chloro-4-nitrophenyl)-N’-(4-chlorophenyl)urea
  • N-(4-Chloro-3-nitrophenyl)-N’-(3-chlorophenyl)urea

Uniqueness

N-(4-Chloro-3-nitrophenyl)-N’-(4-chlorophenyl)urea is unique due to the specific positioning of the chloro and nitro groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O3/c14-8-1-3-9(4-2-8)16-13(19)17-10-5-6-11(15)12(7-10)18(20)21/h1-7H,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHYZWAMYFVJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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